4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde
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Overview
Description
4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE is a complex organic compound characterized by the presence of an isoindole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with propanoyl chloride to form an intermediate, which is then reacted with piperazine-1-carbaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 1-{4-[(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-2,5-DIMETHYLBENZYL}-1H-INDOLE-2,3-DIONE
Uniqueness
4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of an isoindole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)propanoyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O4/c1-11(14(21)18-8-6-17(10-20)7-9-18)19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
KWBXTWSVRUHIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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